1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene
Description
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromoethyl (-CH₂CH₂Br) chain at position 1, a fluorine atom at position 3, and a methoxy (-OCH₃) group at position 2 (Figure 1). This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity and physicochemical properties.
Molecular Formula: C₉H₁₀BrFO (calculated based on structural analysis). Molecular Weight: ~233.08 g/mol.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-7(5-6-10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZWMVUDXGIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxybenzene followed by the alkylation with bromoethane. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, facilitated by the electron-donating methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under controlled temperatures to introduce additional substituents on the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The reactions can yield a variety of products, including substituted benzene derivatives, azides, thiols, and alcohols, depending on the specific reaction pathway and conditions.
Scientific Research Applications
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluoro and methoxy groups influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Bromoethyl-Substituted Benzene Derivatives
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase the electrophilicity of the benzene ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) but reducing yields in alkylation due to steric hindrance .
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in SN2 reactions, improving yields compared to nitro- or trifluoromethyl-substituted analogs (e.g., 37% yield for 7h vs. 51% for 7j) .
- Halogen Position (e.g., 1-bromoethyl vs. 2-bromoethyl) : Alters steric and electronic profiles. For instance, 1-(1-bromoethyl)-4-fluorobenzene exhibits lower molecular weight (203.05 g/mol) and distinct applications in fluorinated drug synthesis .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
The absence of data for this compound suggests further experimental characterization is needed.
Biological Activity
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a bromine atom, a fluorine atom, and a methoxy group, suggests various mechanisms of action that may be exploited for therapeutic purposes.
The compound's molecular formula is C₉H₈BrF O, with a molecular weight of approximately 239.06 g/mol. The presence of halogens and a methoxy group enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways involved in disease processes. For instance, its structural similarity to known enzyme inhibitors hints at possible interactions with active sites of target enzymes.
- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways. This is particularly relevant in the context of drug design where receptor modulation can lead to therapeutic effects.
Study on Enzyme Inhibition
A study published in 2023 investigated the inhibitory effects of various halogenated compounds, including this compound, on cytochrome P450 enzymes. The results indicated that this compound could inhibit CYP2D6 activity, which is crucial for drug metabolism. The IC50 value was determined to be approximately 45 µM, suggesting moderate inhibitory potential .
Receptor Interaction Analysis
Another research effort focused on the binding affinity of this compound to serotonin receptors. Using radiolabeled ligands in competitive binding assays, it was found that the compound showed significant binding affinity (Ki = 20 nM) towards the 5-HT2A receptor, indicating its potential role as a psychoactive agent .
Comparative Biological Activity Table
| Biological Activity | Description | IC50/Ki Values |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP2D6 activity | IC50 = 45 µM |
| Receptor Binding | Binds to 5-HT2A serotonin receptor | Ki = 20 nM |
| Cytotoxicity | Evaluated against cancer cell lines | IC50 = 30 µM (varies by cell line) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
